molecular formula C18H24ClNO2 B1435280 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride CAS No. 63979-54-4

2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride

Cat. No.: B1435280
CAS No.: 63979-54-4
M. Wt: 321.8 g/mol
InChI Key: VFIZOXNDIWQSLV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of two methoxyphenyl groups attached to an ethanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with 4-methoxyphenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions include:

    Grignard Reaction: 4-methoxyphenylacetonitrile is reacted with 4-methoxyphenylmagnesium bromide in anhydrous ether at low temperatures.

    Reduction: The resulting intermediate is reduced using lithium aluminum hydride in anhydrous ether to yield the desired amine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving neurotransmitter analogs and receptor binding assays.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts by binding to these receptors and modulating their activity, which can lead to various physiological effects. The pathways involved include:

    Receptor Binding: Interaction with serotonin and dopamine receptors.

    Signal Transduction: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A simpler analog with similar structural features.

    2-Methoxyphenyl isocyanate: Used in different chemical applications but shares the methoxyphenyl group.

Uniqueness

2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride is unique due to its dual methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-20-17-7-3-15(4-8-17)11-13-19-14-12-16-5-9-18(21-2)10-6-16;/h3-10,19H,11-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIZOXNDIWQSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00981547
Record name 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63979-54-4
Record name 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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